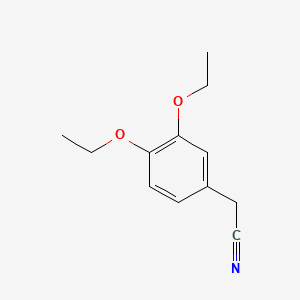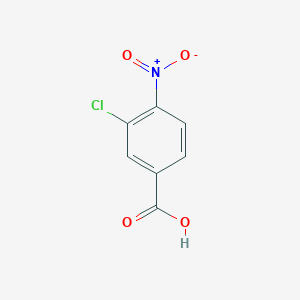
2-(2,6-dimethylphenoxy)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,6-dimethylphenoxy)-N-methylethanamine” is a compound that belongs to the class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .
Synthesis Analysis
The synthesis of “2-(2,6-dimethylphenoxy)-N-methylethanamine” involves a multi-step reaction with 2 steps . The first step involves the use of K2CO3 and butan-2-one under heating conditions. The second step involves the use of LiAlH4 and diethyl ether, also under heating conditions .
Molecular Structure Analysis
The molecular structure of “2-(2,6-dimethylphenoxy)-N-methylethanamine” is similar to that of (2,6-Dimethylphenoxy)acetyl Chloride . The molecular formula is C10H11ClO2, with an average mass of 198.646 Da and a mono-isotopic mass of 198.044754 Da .
Aplicaciones Científicas De Investigación
Understanding Toxicity and Environmental Impact
A significant body of research has focused on understanding the toxicity, environmental impact, and analytical methods associated with chemical compounds structurally related to 2-(2,6-dimethylphenoxy)-N-methylethanamine. Notably, studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and dimethylarsinic acid (DMAV) provide insights into the broader implications of chemical usage in agriculture and its subsequent environmental and health-related outcomes.
Toxicity and Environmental Persistence of Related Compounds : Research on 2,4-D herbicide toxicity highlights the global trends in the study of pesticide impact, revealing an emphasis on understanding occupational risks, neurotoxicity, resistance, and effects on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020). This work underscores the need for continuous monitoring and evaluation of chemical compounds used in agriculture and their long-term effects on environmental and human health.
Analytical Methods for Detection and Assessment : The review of analytical methods used in determining antioxidant activity offers a comprehensive overview of the techniques employed to evaluate the antioxidant properties of compounds, which can be applied to study the oxidative stress mitigation potential of 2-(2,6-dimethylphenoxy)-N-methylethanamine and related chemicals (Munteanu & Apetrei, 2021). Such methods are crucial for understanding the beneficial effects of antioxidants in medical, pharmaceutical, and food engineering fields.
Environmental Fate and Human Exposure to Similar Antioxidants : The discussion on synthetic phenolic antioxidants (SPAs) and their environmental occurrence, human exposure, and toxicity sheds light on the potential risks associated with widespread use of antioxidants in various industries. This research identifies the presence of SPAs in indoor dust, outdoor air particulates, and human tissues, highlighting the importance of developing low-toxicity alternatives (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-methylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9-5-4-6-10(2)11(9)13-8-7-12-3/h4-6,12H,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWKGYLRGRMIES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337302 |
Source


|
| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylphenoxy)-N-methylethanamine | |
CAS RN |
14573-22-9 |
Source


|
| Record name | 2-(2,6-dimethylphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)
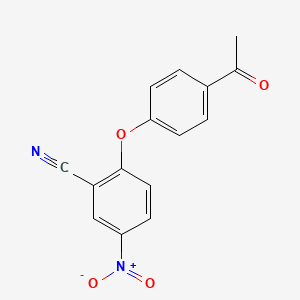

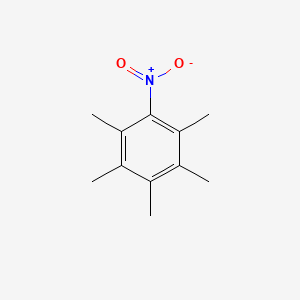

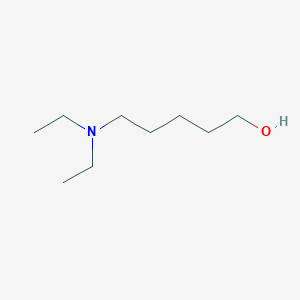
![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)
